N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide
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Overview
Description
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as reactants in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. Some common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The choice of method depends on the availability of raw materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and ketones, often under acidic or basic conditions.
Substitution Reactions: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which have significant biological and pharmaceutical applications.
Scientific Research Applications
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been identified as AhR ligands and CYP1A1 activating compounds, which induce cell death following bioactivation . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-Cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide: Another dichlorophenylacrylonitrile with similar biological activities.
ANI-7: A related compound with notable anticancer properties.
Uniqueness
N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide is unique due to its specific substitution pattern and the presence of both cyano and carbonyl groups, which confer high reactivity and versatility in organic synthesis. Its potential biological activities, particularly in anticancer research, further distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-17(2)7-11(18)16-10(6-15)8-4-3-5-9(13)12(8)14/h3-5,10H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVSRLMNPSDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC(C#N)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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